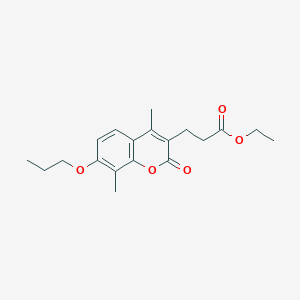![molecular formula C25H29NO3 B4707919 ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)
ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate
Descripción general
Descripción
Ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate, also known as DPNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPNA belongs to the class of naphthalene carboxylates and is known for its ability to inhibit the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
Ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate exerts its pharmacological effects by inhibiting the activity of enzymes and receptors in the body. This compound is known to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to bind to certain receptors in the body, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT7.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in the body. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, this compound has been shown to improve cognitive function and memory by enhancing the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate has several advantages as a research tool in the laboratory. This compound is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound is also stable and can be stored for long periods of time without degradation. However, this compound also has certain limitations as a research tool. This compound is a relatively new compound, and its pharmacological properties have not been fully elucidated. In addition, this compound has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
Ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate has significant potential as a therapeutic agent in various fields of medicine. Future research should focus on elucidating the pharmacological properties of this compound and identifying its potential therapeutic applications. In addition, future research should focus on improving the solubility of this compound in water, which can enhance its use as a research tool. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for this compound.
Aplicaciones Científicas De Investigación
Ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and receptors in the body. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 3,3-diethyl-1-[(2-phenylacetyl)amino]-4H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-4-25(5-2)17-19-14-10-11-15-20(19)23(22(25)24(28)29-6-3)26-21(27)16-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWNDYEUABBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=O)CC3=CC=CC=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4707842.png)


![ethyl 5-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4707873.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707881.png)




![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)

